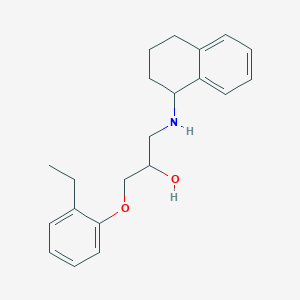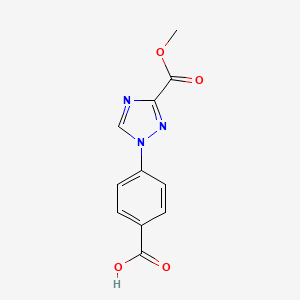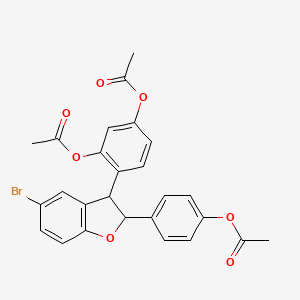
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dihydrobenzofuran core and multiple acetoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate typically involves multiple steps, including bromination, acetylation, and cyclization reactionsThe final step involves the formation of the dihydrobenzofuran ring through cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other brominated benzofuran derivatives and acetoxyphenyl compounds, such as:
- 2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran
- 4-(4-Acetoxyphenyl)-2-butanone
Uniqueness
What sets 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate apart is its unique combination of functional groups and structural features. The presence of multiple acetoxy groups and a brominated dihydrobenzofuran core provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C26H21BrO7 |
|---|---|
Peso molecular |
525.3 g/mol |
Nombre IUPAC |
[4-[5-bromo-3-(2,4-diacetyloxyphenyl)-2,3-dihydro-1-benzofuran-2-yl]phenyl] acetate |
InChI |
InChI=1S/C26H21BrO7/c1-14(28)31-19-7-4-17(5-8-19)26-25(22-12-18(27)6-11-23(22)34-26)21-10-9-20(32-15(2)29)13-24(21)33-16(3)30/h4-13,25-26H,1-3H3 |
Clave InChI |
MKPVBVGJYGXNJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=C(C=C(C=C4)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)


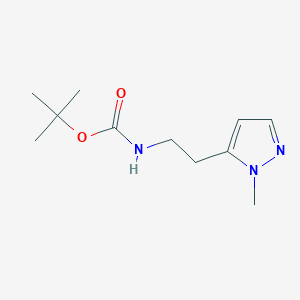

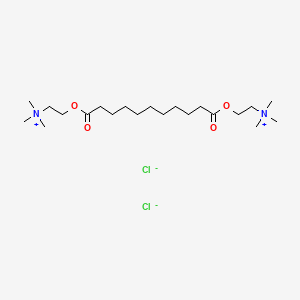
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
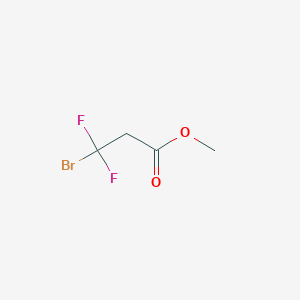
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)

![(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12857376.png)
